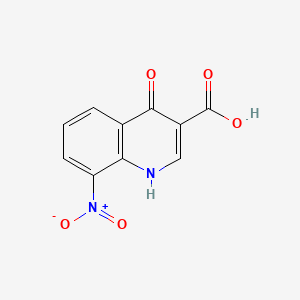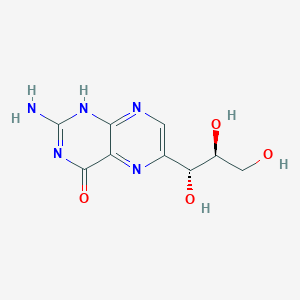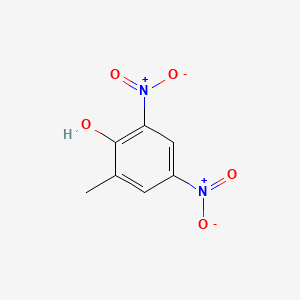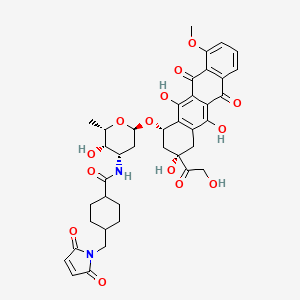
Doxorubicin-SMCC
Overview
Description
Doxorubicin-SMCC is a conjugate compound used in the development of antibody-drug conjugates (ADCs). It combines doxorubicin, a well-known chemotherapeutic agent, with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a bifunctional linker. This conjugation allows for targeted delivery of the cytotoxic drug to specific cancer cells, minimizing systemic exposure and reducing toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Doxorubicin-SMCC involves the conjugation of doxorubicin to SMCC. The process typically includes the following steps:
Activation of SMCC: SMCC is activated by reacting with a suitable reagent to form an intermediate that can react with doxorubicin.
Conjugation: The activated SMCC is then reacted with doxorubicin under controlled conditions to form the this compound conjugate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Doxorubicin-SMCC undergoes various chemical reactions, including:
Oxidation: Doxorubicin can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can occur, affecting the quinone moiety of doxorubicin.
Substitution: The SMCC linker can participate in substitution reactions, facilitating the conjugation process.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of ROS and oxidized doxorubicin derivatives.
Reduction: Reduced forms of doxorubicin.
Substitution: Formation of this compound conjugates.
Scientific Research Applications
Doxorubicin-SMCC has a wide range of scientific research applications, including:
Chemistry: Used in the development of ADCs for targeted drug delivery.
Biology: Studied for its interactions with cellular components and its effects on cell proliferation.
Medicine: Employed in cancer therapy to deliver doxorubicin specifically to cancer cells, reducing systemic toxicity.
Industry: Utilized in the production of ADCs for clinical use
Mechanism of Action
Doxorubicin-SMCC exerts its effects through the following mechanisms:
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting the DNA structure and inhibiting replication.
Topoisomerase II Inhibition: Doxorubicin inhibits topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA damage.
Reactive Oxygen Species Generation: The compound generates ROS, causing oxidative damage to cellular components .
Comparison with Similar Compounds
Doxorubicin: A standalone chemotherapeutic agent with similar DNA intercalation and topoisomerase inhibition properties.
Trastuzumab-DM1: An ADC that uses a different linker and cytotoxic payload but serves a similar purpose in targeted cancer therapy.
Brentuximab Vedotin: Another ADC with a different linker and payload, used for treating Hodgkin lymphoma .
Uniqueness: Doxorubicin-SMCC is unique due to its specific linker (SMCC) that provides stability and targeted delivery, reducing systemic toxicity compared to standalone doxorubicin. The conjugation with SMCC enhances the therapeutic index and allows for precise targeting of cancer cells .
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQOQHVWNBKSGU-SAJDXUNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


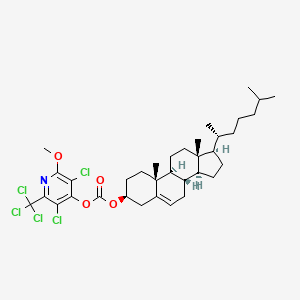

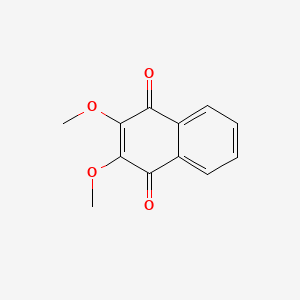
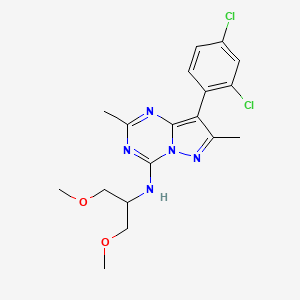
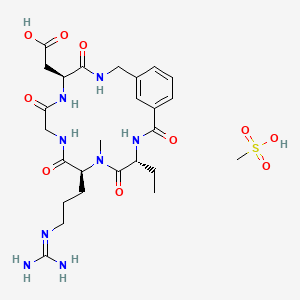
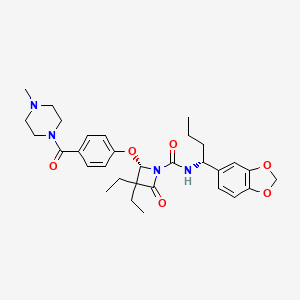
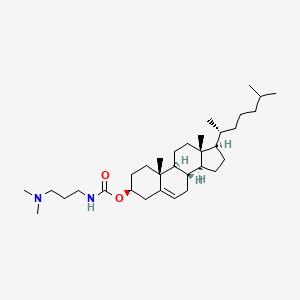
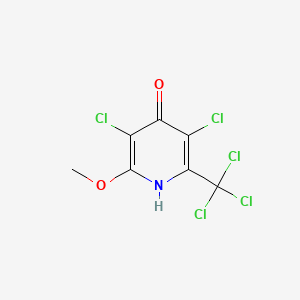
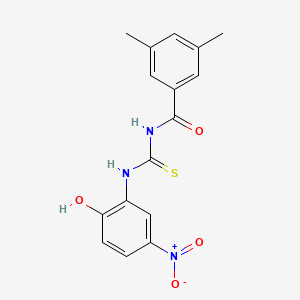
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
